REACTION_CXSMILES
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[CH3:1][C:2]1[CH:3]=[C:4]([OH:11])[C:5](=[CH:9][CH:10]=1)[C:6]([OH:8])=[O:7].[CH:12]1(N=C=NC2CCCCC2)CCCCC1>CO>[CH3:12][O:7][C:6](=[O:8])[C:5]1[C:4](=[CH:3][C:2]([CH3:1])=[CH:10][CH:9]=1)[OH:11]
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Name
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|
Quantity
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75 g
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Type
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reactant
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Smiles
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CC=1C=C(C(C(=O)O)=CC1)O
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Name
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|
Quantity
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101 g
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Type
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reactant
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Smiles
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C1(CCCCC1)N=C=NC1CCCCC1
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Name
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Quantity
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500 mL
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Type
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solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred at room temperature for 2 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The precipitated dicyclohexylurea was removed by filtration
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated in vacuo
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Type
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DISTILLATION
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Details
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The crude residue was purified by distillation (110° C. bath temp, 0.5 mm Hg)
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Reaction Time |
2 h |
Name
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|
Type
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product
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Smiles
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COC(C=1C(O)=CC(=CC1)C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |